Thymidine-6-t

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

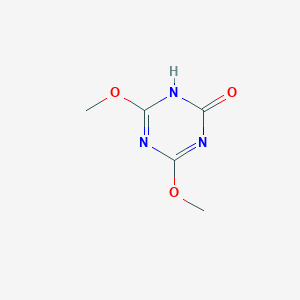

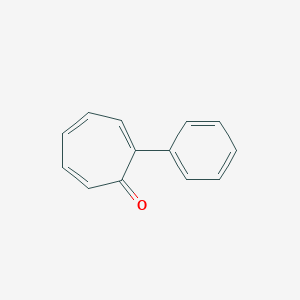

Thymidine-6-t is a nucleoside analogue that has gained significant attention in the scientific community due to its potential applications in cancer therapy. It is a synthetic compound that mimics the natural nucleoside thymidine and is used in various laboratory experiments to study the cellular mechanisms of DNA replication and repair.

Mecanismo De Acción

Thymidine-6-t works by incorporating itself into the DNA molecule during replication. Once incorporated, it emits beta particles, which can be detected and measured using specialized equipment. This allows researchers to track the rate of DNA synthesis and the turnover of DNA in cells.

Efectos Bioquímicos Y Fisiológicos

Thymidine-6-t has no known biochemical or physiological effects on cells. Its only function is to act as a marker for DNA synthesis and turnover.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using thymidine-6-t in lab experiments is its ability to track DNA synthesis and turnover in real-time. This allows researchers to study the cellular mechanisms of DNA replication and repair in a more detailed and accurate way. However, there are also limitations to using thymidine-6-t. It is a radioactive compound, which means that it requires specialized equipment and safety precautions to handle. Additionally, its use is limited to in vitro experiments and cannot be used in live animal studies.

Direcciones Futuras

There are several future directions for the use of thymidine-6-t in scientific research. One area of interest is its potential application in cancer therapy. Because cancer cells divide rapidly, they have a higher rate of DNA synthesis and turnover than normal cells. Thymidine-6-t could be used to selectively target and kill cancer cells by inhibiting DNA replication. Another potential application is in the study of neurodegenerative diseases. Thymidine-6-t could be used to track the turnover of DNA in neurons and study the role of DNA replication and repair in disease progression.

Métodos De Síntesis

Thymidine-6-t is synthesized by modifying the natural nucleoside thymidine. The process involves the addition of a tritium atom to the thymidine molecule, which replaces one of the hydrogen atoms. This modification makes thymidine-6-t radioactive and allows researchers to track its movement within cells.

Aplicaciones Científicas De Investigación

Thymidine-6-t is widely used in scientific research to study DNA replication and repair mechanisms. It is particularly useful in studying the rate of DNA synthesis and the turnover of DNA in cells. Thymidine-6-t is also used in autoradiography, a technique that allows researchers to visualize the location and movement of radioactive molecules within cells.

Propiedades

Número CAS |

13123-05-2 |

|---|---|

Nombre del producto |

Thymidine-6-t |

Fórmula molecular |

C10H14N2O5 |

Peso molecular |

244.24 g/mol |

Nombre IUPAC |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-6-tritiopyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i3T |

Clave InChI |

IQFYYKKMVGJFEH-LJTCTKOTSA-N |

SMILES isomérico |

[3H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Otros números CAS |

13123-05-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.